5-Methyl-2-(3-trifluoromethylbenzoyl)pyridine
Overview
Description
5-Methyl-2-(3-trifluoromethylbenzoyl)pyridine: is an organic compound with the molecular formula C14H10F3NO It is a derivative of pyridine, featuring a trifluoromethyl group attached to a benzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(3-trifluoromethylbenzoyl)pyridine typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with 3-trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-Methyl-2-(3-trifluoromethylbenzoyl)pyridine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is utilized to study the effects of trifluoromethyl groups on the activity of enzymes and receptors. It serves as a model compound to investigate the interactions between fluorinated organic molecules and biological macromolecules.
Medicine: The compound has potential applications in the development of new pharmaceuticals. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability. Researchers are exploring its use in the design of novel therapeutic agents for various diseases.
Industry: In the agrochemical industry, this compound is used as an intermediate in the synthesis of herbicides and insecticides. Its incorporation into agrochemical products can enhance their efficacy and environmental persistence.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(3-trifluoromethylbenzoyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can form strong hydrogen bonds and hydrophobic interactions with target proteins, leading to changes in their conformation and activity. This can result in the inhibition or activation of enzymatic pathways, depending on the specific target and context.
Comparison with Similar Compounds
2-(Trifluoromethyl)benzoylpyridine: Similar structure but lacks the methyl group on the pyridine ring.
5-Methyl-2-benzoylpyridine: Similar structure but lacks the trifluoromethyl group on the benzoyl moiety.
2-(3-Trifluoromethylphenyl)pyridine: Similar structure but lacks the carbonyl group.
Uniqueness: 5-Methyl-2-(3-trifluoromethylbenzoyl)pyridine is unique due to the presence of both the trifluoromethyl group and the methyl group on the pyridine ring. This combination imparts distinct chemical and biological properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5-methylpyridin-2-yl)-[3-(trifluoromethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9-5-6-12(18-8-9)13(19)10-3-2-4-11(7-10)14(15,16)17/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAFTMIPOBQXTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101193364 | |
Record name | (5-Methyl-2-pyridinyl)[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101193364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187170-16-6 | |
Record name | (5-Methyl-2-pyridinyl)[3-(trifluoromethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Methyl-2-pyridinyl)[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101193364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.